molecular formula C12H18FNO B13286212 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol

4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol

Cat. No.: B13286212
M. Wt: 211.28 g/mol
InChI Key: NYKQVBPCDXUDMC-UHFFFAOYSA-N
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Description

4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol is an organic compound that features a fluorinated aromatic ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroacetophenone and 1-bromo-2-butanol.

    Formation of Intermediate: The 3-fluoroacetophenone is reacted with ethylamine to form 1-(3-fluorophenyl)ethylamine.

    Nucleophilic Substitution: The intermediate 1-(3-fluorophenyl)ethylamine undergoes nucleophilic substitution with 1-bromo-2-butanol to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-one.

    Reduction: Formation of 4-{[1-(3-Fluorophenyl)ethyl]amino}butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol: Similar structure but with a fluorine atom at the para position.

    4-{[1-(3-Chlorophenyl)ethyl]amino}butan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    4-{[1-(3-Methylphenyl)ethyl]amino}butan-2-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry for drug design.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

4-[1-(3-fluorophenyl)ethylamino]butan-2-ol

InChI

InChI=1S/C12H18FNO/c1-9(15)6-7-14-10(2)11-4-3-5-12(13)8-11/h3-5,8-10,14-15H,6-7H2,1-2H3

InChI Key

NYKQVBPCDXUDMC-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CC(=CC=C1)F)O

Origin of Product

United States

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